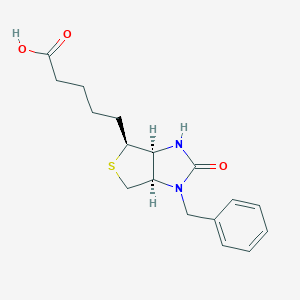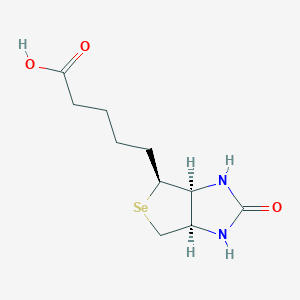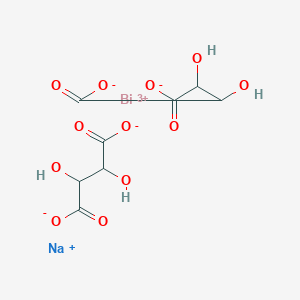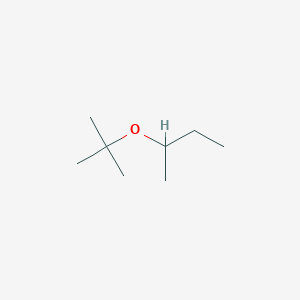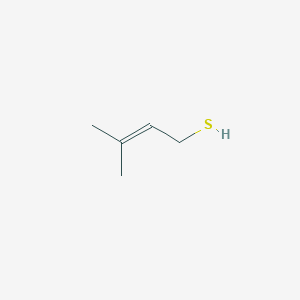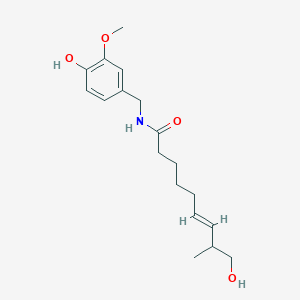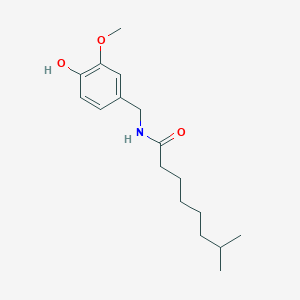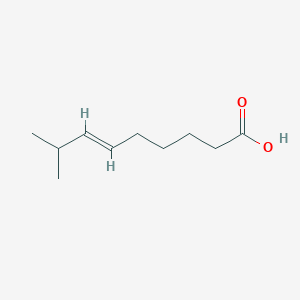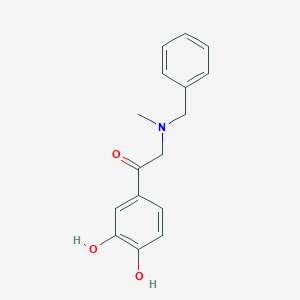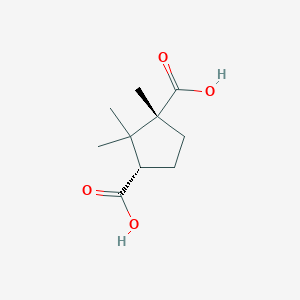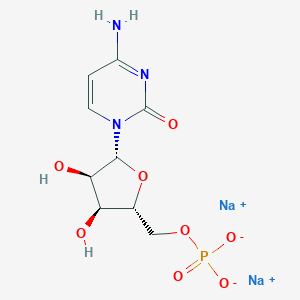
5'-Monofosfato de citidina, sal disódica
Descripción general
Descripción
Cytidine 5’-Monophosphate Disodium Salt is a salt form of Cytidine 5’-Monophosphate . It is a nucleotide that is used as a monomer in RNA . It is an ester of phosphoric acid with the nucleoside cytidine . CMP consists of the phosphate group, the pentose sugar ribose, and the nucleobase cytosine .
Synthesis Analysis
The synthesis of Cytidine 5’-Monophosphate Disodium Salt involves the reaction of triethyl phosphates with cytidines in a synthesis reaction vessel . The reaction is carried out at a temperature between -5 to -10 ℃, with Phosphorus Oxychloride slowly dripped into the mixture . The reaction is allowed to proceed until the cytidine transformation efficiency reaches more than 85% .Molecular Structure Analysis
The molecular formula of Cytidine 5’-Monophosphate Disodium Salt is C9H12N3Na2O8P . The InChI key is AJCAHIYEOVKFDR-IAIGYFSYSA-N . The SMILES string representation is [Na+].NC1=NC(=O)N(C=C1)[C@@H]2OC@H([O-])=O)C@@H[C@H]2O .Chemical Reactions Analysis
In the formation of phosphatidylcholine (PC), CTP reacts with phosphocholine, via CTP:phosphocholine cytidylyltransferases, to produce CDP-choline and diphosphate . CTP also interacts with N-acylneuraminate, in a reaction mediated by N-acylneuraminate cytidylyltransferase, to generate an intermediate that is required for sialylation, namely CMP-N-acylneuraminic acid .Physical and Chemical Properties Analysis
Cytidine 5’-Monophosphate Disodium Salt has a molecular weight of 367.16 g/mol . It is a white crystalline powder . It is soluble in water at 100 mg/mL, clear to very slightly hazy, colorless to very faintly yellow .Aplicaciones Científicas De Investigación
Síntesis de ADN y ARN
La sal disódica de 5'-monofosfato de citidina (CMP) es un nucleótido crucial presente de forma natural en el cuerpo, que desempeña un papel fundamental en la síntesis de ADN y ARN . En el contexto de la síntesis de ADN, se convierte en desoxiciridina monofosfato (dCMP), que posteriormente se transforma en desoxirribonucleótidos que se integran en las cadenas de ADN en crecimiento . En cuanto a la síntesis de ARN, el CMP se convierte en uridina monofosfato (UMP), que posteriormente da lugar a ribonucleótidos que se incorporan a las cadenas de ARN en desarrollo .
Estudios de actividad enzimática
El CMP sirve como un medio para desentrañar intrincados procesos celulares, incluyendo la replicación del ADN, la transcripción y la traducción, y arroja luz sobre las actividades enzimáticas . Se ha utilizado como un inhibidor de ectonucleotidasa (ENTasa) para investigar la actividad de 5'-ENTasa en neuronas corticales .
Estudios de expresión genética
El CMP participa activamente en los mecanismos reguladores que gobiernan la expresión genética . Es fundamental en los estudios de expresión genética .
Estudios de crecimiento bacteriano
El CMP se ha utilizado en estudios in vitro para estimar su efecto sobre la respuesta de crecimiento de cepas bacterianas seleccionadas que dominan el intestino delgado de los lechones
Mecanismo De Acción
Target of Action
Cytidine 5’-monophosphate disodium salt, also known as Cytidine-5’-monophosphate disodium salt, primarily targets several enzymes. These include Uridine-cytidine kinase 2 , 3-deoxy-manno-octulosonate cytidylyltransferase , 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase , and Cytidylate kinase . These enzymes play crucial roles in various biochemical pathways, including DNA and RNA biosynthesis .
Mode of Action
The compound acts as a substrate for the enzyme Uridine-cytidine kinase 2 , which phosphorylates uridine and cytidine to uridine monophosphate and cytidine monophosphate . The compound can use ATP or GTP as a phosphate donor .
Biochemical Pathways
Cytidine 5’-monophosphate disodium salt is involved in the biosynthesis of DNA and RNA. It is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP, which upon phosphorylation to CTP supports DNA and RNA biosynthesis .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the support of DNA and RNA biosynthesis . By acting as a substrate for certain enzymes, it contributes to the formation of CDP and CTP, crucial components in the synthesis of genetic material .
Safety and Hazards
Direcciones Futuras
Cytidine 5’-Monophosphate Disodium Salt has been used in nucleotide stock solution . It has also been used as an ectonucleotidase (ENTase) inhibitor to probe 5′-ENTase activity in cortical neurons . In in vitro studies, it has been used to estimate its effect on the growth response of selected bacteria strains that dominate the piglets’ small intestine .
Análisis Bioquímico
Biochemical Properties
Cytidine 5’-monophosphate disodium salt is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP which upon phosphorylation to CTP supports DNA and RNA biosynthesis . It serves as a nucleotide carrier for sugars .
Cellular Effects
In cellular processes, Cytidine 5’-monophosphate disodium salt has been used in nucleotide stock solution . It has been used as an ectonucleotidase (ENTase) inhibitor to probe 5′-ENTase activity in cortical neurons . It has also been used in in vitro studies to estimate its effect on growth response of selected bacteria strains that dominate the piglets’ small intestine .
Molecular Mechanism
At the molecular level, Cytidine 5’-monophosphate disodium salt exerts its effects through various mechanisms. It is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP which upon phosphorylation to CTP supports DNA and RNA biosynthesis .
Temporal Effects in Laboratory Settings
It is known that it is used in nucleotide stock solutions and has been used in in vitro studies .
Metabolic Pathways
Cytidine 5’-monophosphate disodium salt is involved in the metabolic pathway where it is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP . This CDP, upon phosphorylation, forms CTP which supports DNA and RNA biosynthesis .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Cytidine 5'-monophosphate disodium salt can be achieved through a multi-step process involving protection and deprotection of functional groups, nucleophilic substitution, and salt formation.", "Starting Materials": [ "Cytidine", "Phosphoric acid", "Sodium hydroxide", "Sodium chloride", "Methanol", "Acetic anhydride", "Pyridine", "Dimethylformamide", "Diisopropylcarbodiimide", "Triethylamine" ], "Reaction": [ "Cytidine is reacted with phosphoric acid in methanol to form cytidine 5'-monophosphate.", "The 5'-hydroxyl group of cytidine 5'-monophosphate is protected with acetic anhydride and pyridine to form the acetyl derivative.", "The 3'-hydroxyl group of the acetyl derivative is then deprotected using sodium hydroxide to form the 3'-hydroxyl derivative.", "The 5'-acetyl group is then deprotected using sodium hydroxide to form the 5'-hydroxyl derivative.", "The 5'-hydroxyl derivative is then reacted with diisopropylcarbodiimide and phosphoric acid in dimethylformamide to form the 5'-phosphoryl derivative.", "The 5'-phosphoryl derivative is then reacted with sodium hydroxide and sodium chloride to form the disodium salt of cytidine 5'-monophosphate." ] } | |
Número CAS |
6757-06-8 |
Fórmula molecular |
C9H14N3NaO8P |
Peso molecular |
346.19 g/mol |
Nombre IUPAC |
disodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H14N3O8P.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,8-;/m1./s1 |
Clave InChI |
ZRWPTARDKZMNQK-IAIGYFSYSA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.[Na] |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.[Na] |
Apariencia |
White Crystalline |
melting_point |
300°C |
| 6757-06-8 | |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
5'-CMP.2Na; D-Cytidine 5'-monophosphate disodium salt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of cytidine 5'-monophosphate disodium salt in the food industry?
A1: Cytidine 5'-monophosphate disodium salt is a nucleotide used in infant formula to enhance nutrition and potentially improve immune function. [] A specific ratio of five nucleotides, including cytidine 5'-monophosphate disodium salt, is added to milk powder formulations to achieve these benefits. []
Q2: How does cytidine 5'-monophosphate disodium salt impact the performance of organic solar cells?
A2: Research suggests that cytidine 5'-monophosphate disodium salt, with its phosphate group, can act as an anchoring group in organic solar cells. [] This property allows it to form a carrier transfer bridge at the interface between the electron transporting layer (ZnO nanoparticles) and the active layer, improving charge transfer and reducing interfacial recombination. []
Q3: What challenges are associated with formulating cytidine 5'-monophosphate disodium salt in medicines?
A3: Studies indicate that cytidine 5'-monophosphate disodium salt can degrade during thermal sterilization, leading to an increase in impurities. [] This sensitivity necessitates the use of alternative sterilization methods, such as sterilizing filtration, to ensure the stability and safety of pharmaceutical products containing this compound. []
Q4: What are the critical quality attributes of cytidine 5'-monophosphate disodium salt in pharmaceutical development?
A4: The quantitative content, uniformity of dosage units, dissolution properties, and impurity profile are crucial quality attributes of cytidine 5'-monophosphate disodium salt when developing pharmaceutical formulations. [] These factors are particularly critical due to the typically low dosage of this compound in medicines and its susceptibility to degradation. []
Q5: How does the particle size of cytidine 5'-monophosphate disodium salt affect its pharmaceutical properties?
A5: Particle size significantly influences the homogeneity, quantitative content, and dissolution rate of cytidine 5'-monophosphate disodium salt in pharmaceutical products. [] Controlling particle size is essential to ensure consistent drug release and bioavailability. []
Q6: What analytical techniques are commonly employed to study cytidine 5'-monophosphate disodium salt?
A6: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying cytidine 5'-monophosphate disodium salt in various matrices, including health products and pollen capsules. [, ] This method offers high sensitivity and accuracy in determining the compound's concentration. [] Additionally, Fourier-transform infrared spectroscopy (FT-IR) is valuable for studying the molecular dynamics and relaxation processes of cytidine 5'-monophosphate disodium salt in solution. []
Q7: What is the metastable zone width of cytidine 5'-monophosphate disodium salt, and how is it determined?
A7: The metastable zone width (MSZW) of cytidine 5'-monophosphate disodium salt refers to the range of supersaturation levels where spontaneous crystallization does not occur. [] This parameter, determined experimentally using laser-based methods, is crucial for understanding crystallization processes and optimizing conditions for controlled crystal growth. [] The MSZW of cytidine 5'-monophosphate disodium salt is influenced by factors like agitation levels but is relatively insensitive to temperature changes. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


